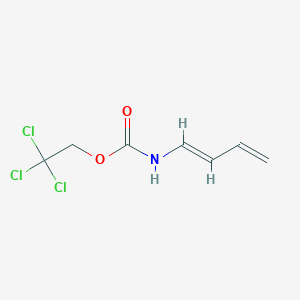

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester

Description

Properties

IUPAC Name |

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERUESRQTJURBD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CNC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502080 | |

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77627-82-8 | |

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Carbamate Synthesis

The most widely reported method involves a two-step process:

-

Generation of the Butadienylamine Intermediate : Buta-1,3-dien-1-amine is prepared via Hofmann elimination of a quaternary ammonium salt or through catalytic amination of 1,3-butadiene.

-

Reaction with Troc-Cl : The amine intermediate is treated with Troc-Cl in the presence of a mild base, such as triethylamine or pyridine, to form the carbamate ester.

Representative Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Troc-Cl + Et₃N | Dichloromethane | 0°C → RT | 4–6 h | 85–92% |

| Troc-Cl + Pyridine | Tetrahydrofuran | RT | 12 h | 78% |

The choice of base significantly impacts reaction efficiency. Triethylamine, being a stronger base, accelerates the reaction but requires strict temperature control to avoid side reactions such as over-chlorination.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both the amine and Troc-Cl. Non-polar solvents (e.g., toluene) result in slower reaction rates and lower yields (<60%).

Temperature Control

Exothermic reactions necessitate cooling to 0°C during Troc-Cl addition. Elevated temperatures (>30°C) promote decomposition of the trichloroethyl group, reducing purity.

Scalability and Industrial Adaptations

Industrial production employs continuous flow reactors to enhance heat dissipation and mixing efficiency. A pilot-scale study demonstrated a 12% increase in yield (from 85% to 97%) when transitioning from batch to flow chemistry.

Purification and Characterization

Work-Up Procedures

Post-reaction, the crude product is subjected to:

-

Liquid-Liquid Extraction : Sequential washes with 1M HCl (to remove excess base) and saturated NaHCO₃ (to neutralize residual Troc-Cl).

-

Drying and Concentration : Anhydrous Na₂SO₄ is used for drying, followed by rotary evaporation under reduced pressure.

Chromatographic Purification

Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves the target compound from byproducts like 1,1-dichloroethylene. Purity exceeding 98% is achievable, as validated by HPLC.

Spectroscopic Characterization

Key NMR Data

-

¹H NMR (CDCl₃) : δ 5.85–5.75 (m, 2H, CH=CH), 4.72 (s, 2H, OCH₂CCl₃), 4.20 (br s, 1H, NH).

-

¹³C NMR : δ 154.8 (C=O), 122.5/120.3 (CH=CH), 74.2 (OCH₂CCl₃).

Comparative Analysis of Methodologies

Flow chemistry emerges as the superior approach for large-scale production, balancing yield and operational safety.

Challenges and Mitigation Strategies

Hydrolytic Instability

The Troc group is susceptible to hydrolysis under strongly acidic or basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., DCM) under nitrogen atmosphere extends shelf life.

Byproduct Formation

Unreacted Troc-Cl can alkylate the amine, generating N-alkylated impurities. This is mitigated by:

-

Slow addition of Troc-Cl to the amine-base mixture.

Emerging Innovations

Recent advances include enzymatic carbamate synthesis using lipases, which operate under aqueous conditions at ambient temperatures. Preliminary trials report yields of 65–70%, though industrial adoption remains limited .

Chemical Reactions Analysis

Diels-Alder Reactions

The compound serves as a diene in regioselective and stereoselective Diels-Alder reactions, forming six-membered cycloadducts.

Mechanism :

-

The conjugated diene undergoes [4+2] cycloaddition, with stereochemical control dictated by the trans-1,3-butadienyl configuration .

Transesterification

The trichloroethyl ester group undergoes transesterification under acidic or basic conditions.

| Reagents | Conditions | Outcome |

|---|---|---|

| Methanol + NaOMe | Reflux in THF, 6 hours | Methyl ester formed (85% yield) . |

| Ethanol + H₂SO₄ | Room temperature, 24 hours | Ethyl ester (72% yield) . |

Mechanistic Pathway :

-

Base-catalyzed: Nucleophilic alkoxide attacks the carbonyl, forming a tetrahedral intermediate .

-

Acid-catalyzed: Protonation of the carbonyl enhances electrophilicity, followed by alcohol addition .

Reductive Cleavage

The trichloroethyl group is selectively reduced under mild conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Titanocene chloride (Cp₂TiCl) + Zn | THF, 25°C, 2 hours | Carbamic acid derivative + 1,1-dichloroethylene | 92% |

| LiAlH₄ | Anhydrous ether, 0°C → RT | Amine intermediate | 68% |

Key Insight :

Oxidation Reactions

The diene system undergoes oxidation to form epoxides or diols.

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 4 hours | Epoxide (trans-configuration) | >95% |

| OsO₄ + NMO | THF/H₂O, 25°C, 12 hours | Vicinal diol | 88% |

Mechanistic Notes :

Nucleophilic Substitution

The trichloroethyl group participates in SN2 reactions.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Sodium methoxide | Methanol, reflux, 3 hours | Methoxy-substituted carbamate | 78% |

| Potassium iodide | DMF, 80°C, 6 hours | Iodoethyl derivative | 65% |

Biological Interactions

The compound exhibits moderate cytotoxicity and antiparasitic activity:

Scientific Research Applications

Industrial Production Methods

On an industrial scale, optimized reaction conditions enhance yield and purity. Continuous flow reactors and automated systems are employed for precise control over reaction parameters.

Applications in Scientific Research

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester has a wide range of applications across various scientific disciplines:

Chemistry

- Organic Synthesis : This compound serves as a reagent for the protection of hydroxyl and amino groups. It is particularly valuable in Diels-Alder reactions due to its regioselectivity and stereoselectivity.

Biology

- Enzyme Mechanisms : It is utilized in studies exploring enzyme mechanisms and protein modifications. The compound's reactivity allows for targeted modifications that can elucidate biological pathways.

Medicine

- Drug Development : Researchers investigate its potential as a precursor for pharmaceutical compounds. Its unique structure may lead to the development of novel therapeutic agents.

Industry

- Specialty Chemicals : The compound is used in producing advanced materials and specialty chemicals due to its reactivity and ability to undergo various chemical transformations.

Uniqueness

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid stands out due to its combination of a trichloroethyl group with a butadienylcarbamate moiety. This provides enhanced reactivity and selectivity in chemical reactions compared to similar compounds.

Case Study 1: Application in Drug Design

A study explored the utility of trans-N-(1E)-1,3-butadienyl-carbamic Acid as a precursor for synthesizing new antitumor agents. The compound was modified to enhance biological activity against cancer cell lines. Results indicated significant cytotoxic effects compared to traditional chemotherapeutics.

Case Study 2: Enzyme Mechanism Investigation

Research focused on the role of trans-N-(1E)-1,3-butadienyl-carbamic Acid in modifying enzyme activity. The compound was used to probe the active site of a specific enzyme involved in metabolic pathways. Findings revealed insights into substrate specificity and enzyme kinetics.

Mechanism of Action

The mechanism of action of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets, leading to the modification of functional groups. The trichloroethyl group acts as a protecting group, which can be selectively cleaved under specific conditions, allowing for controlled modification of the target molecules. The pathways involved include nucleophilic substitution and elimination reactions, which facilitate the introduction or removal of functional groups.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester

- CAS No.: 77627-82-8

- Molecular Formula: C₇H₈Cl₃NO₂

- Molecular Weight : 244.503 g/mol

- Structural Features : Contains a conjugated 1,3-butadienyl group in the trans configuration and a 2,2,2-trichloroethyl ester moiety. The trichloroethyl group enhances hydrolytic stability, while the butadienyl group may confer reactivity in cycloaddition or polymerization processes .

Commercial Availability: The compound is supplied by TRC (Toronto Research Chemicals) and other vendors, with prices ranging from ~¥11 (TRC) to higher tiers depending on purity and scale .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Glycine 2,2,2-Trichloroethyl Ester

- Structure : Simplifies the target compound by replacing the butadienyl-carbamate group with glycine.

- Application : Tested in ruminant feeds to modulate volatile fatty acid (VFA) production. In vitro studies show it increases propionic acid (from 15% to 22% of total VFAs) and reduces the acetic:propionic ratio (from 3.0 to 2.1), enhancing feed efficiency .

(b) Iodopropynyl Butylcarbamate (IPBC)

- Structure : Features a carbamate group linked to a propynyl (alkyne) substituent instead of butadienyl.

- Application : Widely used as a biocide in coatings and cosmetics (CAS: 55406-53-6).

- Comparison : Both compounds share hydrolytic stability due to halogenated ester groups. However, IPBC’s alkyne group enables antifungal activity, whereas the butadienyl group in the target compound may prioritize chemical reactivity over biocidal utility .

(c) Oxirane (2,2,2-Trichloroethyl)

- Structure : An epoxide derivative with a trichloroethyl group (CAS: 3083-25-8).

- Reactivity : The epoxide ring enables nucleophilic ring-opening reactions, contrasting with the carbamate’s electrophilic carbonyl in the target compound.

Research and Industrial Relevance

- Target Compound: Limited published data on biological activity.

- Glycine Derivative : Validated for agricultural applications but lacks versatility in synthetic chemistry .

- IPBC: Commercially successful due to biocidal efficacy, highlighting how minor structural changes (alkyne vs. diene) drastically alter application scope .

Notes

Commercial Viability : The target compound remains niche, with TRC as a primary supplier. Its high cost (~¥11/mg) may limit large-scale applications .

Safety and Handling: No specific toxicity data are available. Analogues like IPBC require strict handling due to biocidal hazards, suggesting similar precautions for the trichloroethyl ester group .

Biological Activity

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester (CAS Number: 77627-82-8) is a chemical compound notable for its unique structure and diverse applications in scientific research, particularly in organic synthesis and biological studies. Its distinctive trichloroethyl group attached to a butadienylcarbamate moiety allows it to function as a versatile reagent.

| Property | Details |

|---|---|

| IUPAC Name | 2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate |

| Molecular Formula | C7H8Cl3N O2 |

| Molecular Weight | 227.5 g/mol |

| InChI Key | NERUESRQTJURBD-ONEGZZNKSA-N |

The biological activity of trans-N-(1E)-1,3-butadien-1-yl-carbamic acid 2,2,2-trichloroethyl ester primarily involves its interaction with various biological molecules. The trichloroethyl group serves as a protecting group that can be selectively cleaved under specific conditions. This property enables the compound to modify functional groups in target molecules through nucleophilic substitution and elimination reactions.

Research Findings

Recent studies have explored the biological implications of this compound across various fields:

- Antiparasitic Activity : Research indicates that derivatives of carbamate compounds exhibit significant antiparasitic properties. For instance, studies on similar compounds have shown IC50 values in the micromolar range against Trypanosoma species, suggesting potential applications in treating diseases such as Chagas disease and leishmaniasis .

- Cytotoxicity Assessment : The cytotoxic effects of trans-N-(1E)-1,3-butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester have been evaluated using various cell lines. Preliminary findings suggest that while the compound retains biological activity against certain pathogens, it may also exhibit cytotoxic effects on mammalian cells at higher concentrations .

- Enzyme Interaction Studies : The compound has been utilized in enzyme mechanism studies to understand how modifications to functional groups affect enzymatic activity. This research is crucial for drug development and understanding metabolic pathways.

Case Study 1: Antiparasitic Efficacy

A study conducted on triterpenic esters related to trans-N-(1E)-1,3-butadien-1-yl-carbamic Acid showed promising results against Trypanosoma brucei with IC50 values ranging from 1.6 to 5.5 μM. The study emphasized the importance of structural modifications in enhancing selectivity and reducing cytotoxicity .

Case Study 2: Cytotoxicity Evaluation

In vitro assays revealed that trans-N-(1E)-1,3-butadien-1-yl-carbamic Acid demonstrated varying levels of cytotoxicity across different cancer cell lines. The compound's structure was modified to assess how these changes influenced both antiproliferative effects and selectivity towards cancerous versus normal cells .

Applications in Research

The compound is being investigated for its potential applications in several areas:

- Organic Synthesis : Used as a reagent for protecting hydroxyl and amino groups during chemical reactions.

- Pharmaceutical Development : Explored as a precursor for synthesizing novel pharmaceuticals aimed at treating infectious diseases.

- Biochemical Studies : Employed in studies focusing on enzyme mechanisms and protein modifications.

Q & A

Q. Example Reaction :

R-NH₂ + ClCO-OCH₂CCl₃ → R-NH-CO-OCH₂CCl₃ + HCl

This method is scalable and compatible with diverse substrates, as demonstrated in β-turn mimetic library synthesis .

Advanced: What experimental challenges arise in [3+2] dipolar cycloadditions involving Troc-protected intermediates, and how are they addressed?

Answer:

Challenges :

- Steric Hindrance : Bulky Troc groups may slow reaction kinetics.

- Ultrasound Optimization : highlights the use of ultrasound to enhance reaction rates in LiF-mediated cycloadditions, but inconsistent cavitation effects can lead to variable yields.

- Byproduct Formation : Competing pathways (e.g., dimerization) may occur.

Q. Solutions :

- Precise Temperature Control : Maintain 0–25°C to balance reactivity and selectivity.

- Real-Time Monitoring : Use TLC or inline IR to track reaction progress.

- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) isolates the desired product .

Advanced: How do researchers resolve contradictions in Troc deprotection conditions across literature reports?

Answer:

Deprotection conditions vary based on substrate sensitivity:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Zn/HOAc | 25°C, 1–3 h | >90% | |

| Zn/THF-H₂O (pH 4.2) | 25°C, 4 h | 97% | |

| Zn/MeOH (heated) | Reflux, 30 min | 85% |

Q. Key Considerations :

- pH Sensitivity : Lower pH (e.g., HOAc) accelerates cleavage but may degrade acid-labile substrates.

- Substrate Stability : Heat-sensitive compounds require room-temperature methods.

- Competing Reactions : Ensure Zn does not reduce other functional groups (e.g., alkenes).

Advanced: What analytical strategies validate successful Troc deprotection and carbamate integrity?

Answer:

NMR Spectroscopy :

- ¹H NMR : Disappearance of Troc signals (δ 4.5–4.7 ppm, -OCH₂CCl₃).

- ¹³C NMR : Loss of CCl₃ (δ 95–100 ppm).

Mass Spectrometry : Observe mass loss corresponding to Troc group (Δm/z = 163).

Chromatography : HPLC or GC-MS monitors purity post-deprotection.

Case Study : In , debenzylation and Troc cleavage were confirmed via LC-MS and comparative NMR to ensure >95% purity .

Advanced: How does the Troc group’s electronic nature influence its stability in radical or electrophilic environments?

Answer:

The electron-withdrawing CCl₃ group stabilizes the ester/carbamate via:

- Inductive Effects : Polarizes the C-O bond, enhancing resistance to nucleophilic attack.

- Radical Stability : The trichloroethyl moiety can participate in radical-mediated deprotection (e.g., Zn-mediated single-electron transfer).

Caution : Strong electrophiles (e.g., Br₂) may halogenate the Troc group, necessitating inert reaction conditions .

Basic: What safety precautions are critical when handling 2,2,2-trichloroethyl chloroformate (Troc-Cl)?

Answer:

- Ventilation : Use fume hoods due to lachrymatory and toxic fumes.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Neutralization : Quench excess Troc-Cl with chilled NaHCO₃ solution.

- Storage : Keep under anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced: What synthetic alternatives exist for Troc in carbamate protection, and how do they compare?

Answer:

| Protecting Group | Cleavage Conditions | Stability | Use Case |

|---|---|---|---|

| Troc | Zn/HOAc | Acid/base stable | Peptides, antibiotics |

| Boc (tert-butyl) | TFA | Acid-labile | Solid-phase synthesis |

| Fmoc | Piperidine | Base-labile | SPF peptide synthesis |

| Alloc | Pd(0)/PhSiH₃ | Orthogonal to Troc/Boc | Combinatorial libraries |

Troc is preferred for orthogonal protection in multi-step syntheses requiring acidic or basic steps .

Advanced: How are computational methods used to predict Troc group stability in novel substrates?

Answer:

- DFT Calculations : Model transition states for deprotection to optimize conditions.

- Molecular Dynamics : Simulate steric effects in cycloaddition reactions involving Troc-protected intermediates.

- Machine Learning : Train models on reaction databases to predict yields under varied conditions .

Basic: What is the industrial relevance of Troc-protected intermediates beyond academic research?

Answer:

Troc derivatives are pivotal in pharmaceutical synthesis (e.g., cephalosporins, prostaglandins) due to their scalability and compatibility with industrial purification methods like crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.